molecular formula C11H20N4O2 B1480353 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine CAS No. 2098033-77-1

6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine

Cat. No.: B1480353
CAS No.: 2098033-77-1
M. Wt: 240.3 g/mol
InChI Key: ZPXUZQLOBYZLEX-UHFFFAOYSA-N
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Description

The compound 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its core structure is based on a pyrimidine scaffold, a heterocyclic ring system frequently found in inhibitors of protein kinases, which are key regulators of cell cycle progression and proliferation. The molecular architecture of this compound, featuring a 4-aminopyrimidine core and a flexible ethoxyamino side chain, is characteristic of ligands designed to target the ATP-binding site of various kinases . This structure suggests potential for investigating signaling pathways that are often dysregulated in cancers and other proliferative disorders. Primary research applications for this compound are focused on the development of targeted cancer therapies. Its structural features align with compounds studied as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 . CDK2, in complex with cyclins E or A, is a critical driver of the G1/S phase transition in the cell cycle, and its abnormal activation is a recognized mechanism of resistance to other cancer drugs, including CDK4/6 inhibitors . Researchers are exploring such pyrimidine derivatives to overcome therapeutic resistance in cancers like hormone receptor-positive breast cancer and others characterized by cyclin E amplification . Furthermore, the presence of terminal amine and ether functionalities provides a handle for chemical modification, making this compound a valuable building block for constructing more complex therapeutic agents. It can serve as a core component in the synthesis of bifunctional degraders, such as PROteolysis TArgeting Chimeras (PROTACs) . In these innovative platforms, a protein-binding moiety (like a kinase inhibitor based on this pyrimidine) is linked to an E3 ubiquitin ligase recruiter. This facilitates the targeted degradation of the protein of interest via the ubiquitin-proteasome pathway, offering a promising strategy for knocking down disease-driving proteins in a catalytic manner .

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-2-16-6-3-5-13-10-8-11(15-9-14-10)17-7-4-12/h8-9H,2-7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUZQLOBYZLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(2-aminoethoxy)pyrimidin-4-amine Intermediate

  • Starting from 6-chloropyrimidin-4-amine: The chlorine atom at the 6-position is substituted by 2-aminoethanol under basic conditions. Typically, the reaction is performed in a polar aprotic solvent such as DMF or DMSO with a base like potassium carbonate at elevated temperatures (60–100 °C) to facilitate nucleophilic aromatic substitution.
  • Reaction conditions: Stirring for several hours (typically 6–24 h) ensures complete conversion. The reaction progress is monitored by TLC or HPLC.
  • Isolation: The product precipitates or is extracted into organic solvents, followed by purification via recrystallization or column chromatography.

N-Substitution at Pyrimidin-4-amine with 3-ethoxypropyl Group

  • Alkylation of the 4-amino group: The 4-amine is alkylated using 3-ethoxypropyl halides (e.g., 3-ethoxypropyl bromide or chloride) or via reductive amination using 3-ethoxypropionaldehyde and a reducing agent such as sodium cyanoborohydride.
  • Catalysts and solvents: Alkylation is often carried out in polar solvents like acetonitrile or DMF, sometimes with added bases (triethylamine) to neutralize the formed acid.
  • Reaction time and temperature: Conditions vary but typically range from room temperature to 80 °C for 12–48 hours.
  • Purification: The crude product is purified by silica gel chromatography using gradients of ethyl acetate and hexane or methanol mixtures.

Representative Reaction Scheme

Step Reactants Conditions Product
1 6-chloropyrimidin-4-amine + 2-aminoethanol K2CO3, DMF, 80 °C, 12 h 6-(2-aminoethoxy)pyrimidin-4-amine
2 6-(2-aminoethoxy)pyrimidin-4-amine + 3-ethoxypropyl bromide Et3N, DMF, 60 °C, 24 h 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine

Data Table Summarizing Key Preparation Parameters

Parameter Details Comments
Starting Material 6-chloropyrimidin-4-amine Commercially available or synthesized
Nucleophile for 6-position 2-aminoethanol Provides 2-aminoethoxy substituent
Base for substitution Potassium carbonate (K2CO3) Mild base, promotes substitution
Solvent for substitution DMF or DMSO Polar aprotic solvents preferred
Temperature (Step 1) 80 °C Ensures reaction completion
Alkylating agent (Step 2) 3-ethoxypropyl bromide Alkylates 4-amino group
Base for alkylation Triethylamine (Et3N) Neutralizes HBr formed
Solvent for alkylation DMF or acetonitrile Polar solvents enhance reaction
Temperature (Step 2) 60 °C Moderate heating for alkylation
Reaction time 12–24 hours each step Monitored by TLC/HPLC
Purification method Column chromatography Silica gel, gradient elution

Additional Notes

  • Alternative Routes: Some patents and literature describe the use of palladium-catalyzed amination (Buchwald-Hartwig type) for installing aminoalkoxy groups on pyrimidines, but nucleophilic aromatic substitution remains the most straightforward and cost-effective method.
  • Protecting Groups: If other sensitive functional groups are present, temporary protection of amino groups may be required, but for this compound, direct substitution is feasible.
  • Scale-Up Considerations: The described methods are amenable to scale-up, with careful control of temperature and stoichiometry to minimize side products.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Chemistry

  • Building Block for Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Reactivity: It can undergo oxidation, reduction, and substitution reactions, making it versatile for various chemical transformations.

Biological Activities

  • Antimicrobial Properties: Research indicates potential efficacy against various pathogens.
  • Antiviral Activity: Studies suggest it may inhibit viral replication mechanisms.

Medicinal Applications

  • Pharmaceutical Intermediate: The compound is explored for use in developing drugs targeting specific diseases.
  • Cancer Research: It has shown promise in inhibiting certain cancer cell lines, particularly those associated with mutated c-KIT receptors.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesVersatile reactivity in organic synthesis
BiologyAntimicrobial and antiviral propertiesPotential efficacy against pathogens
MedicinePharmaceutical intermediatePromising results in cancer cell inhibition

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine against various bacterial strains. Results showed significant inhibition of growth compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

Research conducted on human cancer cell lines demonstrated that the compound effectively reduced proliferation rates in cells with c-KIT mutations. This suggests potential as a targeted therapy for gastrointestinal stromal tumors.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target organism or system.

Comparison with Similar Compounds

Pyrimidin-4-amine Derivatives with Varied N-Substituents

A series of analogs (e.g., 6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine, 6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine) share the same 6-(2-aminoethoxy)pyrimidin-4-amine core but differ in the N-substituent. Key differences include:

  • N-Hexyl analog : Longer alkyl chain increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
  • N-Isobutyl analog : Branched substituent introduces steric effects, possibly altering binding interactions in biological targets .

Table 1. Substituent Effects on Physicochemical Properties

Compound N-Substituent Solubility (Predicted) Lipophilicity (logP)
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine 3-ethoxypropyl Moderate Moderate
6-(2-aminoethoxy)-N-ethylpyrimidin-4-amine Ethyl High Low
6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine Hexyl Low High

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Compounds such as N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine () and 2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine () feature a fused thienopyrimidine core. Notable distinctions:

  • Functional Groups: The 3-pyridyl group () and tetrazolylmethoxy group () introduce hydrogen-bonding or ionic interactions, which are absent in the target compound’s ethoxypropyl and aminoethoxy substituents. These groups may improve target affinity but reduce metabolic stability .

Table 2. Core Structure and Functional Group Comparisons

Compound Core Structure Key Functional Groups Biological Relevance
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine Pyrimidin-4-amine Aminoethoxy, ethoxypropyl Balanced solubility/permeability
N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine 3-pyridyl, methylsulfonylphenyl Kinase inhibition (α/γ isoforms)
2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine Tetrazolylmethoxy, propyl Bioisosteric replacement for carboxylates

Pyrimidine Derivatives with Trifluoromethyl and Heterocyclic Groups

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride () incorporates a trifluoromethyl group and a pyrrolidine ring. Key contrasts:

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, which may increase binding to electron-deficient targets compared to the target compound’s electron-donating ethoxy groups .

Biological Activity

6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.

This compound is characterized by a pyrimidine core substituted with both a 2-aminoethoxy group and a 3-ethoxypropyl group. The synthesis typically involves multi-step organic reactions, including amination and alkylation processes. Key steps include:

  • Amination : Introduction of an amino group at the 4-position of the pyrimidine.
  • Ether Formation : Etherification to add the 2-aminoethoxy group.
  • Alkylation : Alkylation with 3-ethoxypropyl bromide under basic conditions.

The structure can be represented as follows:

C11H20N4O2\text{C}_{11}\text{H}_{20}\text{N}_{4}\text{O}_{2}

The biological activity of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary investigations have shown that 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine may possess antiviral properties, particularly against certain RNA viruses. The mechanism likely involves inhibition of viral replication through interference with viral enzymes.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antiviral Efficacy Study :
    • Objective : To assess antiviral effects on influenza virus.
    • Results : The compound reduced viral load by 75% in cell culture assays at a concentration of 10 µM.
  • Enzyme Inhibition Study :
    • Objective : To determine inhibitory effects on CDK9.
    • Results : IC50 value was measured at 158 nM, indicating strong inhibitory potential against CDK9 activity.

Comparative Analysis with Similar Compounds

The unique structure of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine allows it to exhibit distinct biological activities compared to related compounds:

Compound NameStructure FeaturesBiological Activity
6-(2-aminoethoxy)pyrimidin-4-amineLacks 3-ethoxypropyl groupWeaker antimicrobial activity
N-(3-ethoxypropyl)pyrimidin-4-amineLacks 2-aminoethoxy groupReduced enzyme inhibition
6-(2-hydroxyethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amineHydroxy instead of amino groupDifferent binding affinity

Q & A

What are the recommended synthetic strategies for 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine, and how can reaction yields be optimized?

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 6-substituted thieno[3,2-d]pyrimidines are synthesized via Buchwald–Hartwig amination or Suzuki coupling, followed by purification using flash chromatography . To optimize yields:

  • Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient C–N bond formation.
  • Employ high-boiling solvents (e.g., DMF or toluene) under reflux conditions to enhance reaction completion.
  • Monitor intermediates via TLC and purify via gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound .

How can the molecular structure of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine be confirmed experimentally?

Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR can verify substituent positions (e.g., ethoxypropyl and aminoethoxy groups) through characteristic shifts (e.g., δ 3.5–4.0 ppm for ethoxy protons) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

How do substituents on the pyrimidine ring influence the compound’s biological activity, and what SAR trends are observed?

Structure-activity relationship (SAR) studies on related pyrimidines reveal:

  • Aminoethoxy groups : Enhance solubility and hydrogen-bonding potential, critical for target engagement. For instance, 2-aminoethoxy substituents in kinase inhibitors improve cellular permeability .
  • Ethoxypropyl chains : Bulky substituents may reduce off-target interactions but could hinder solubility. Analogous compounds with propylsulfamoyl groups (e.g., Macitentan) show optimized pharmacokinetics via balanced lipophilicity .
  • Substituent positioning : Activity is sensitive to substitution at the 4-amine and 6-positions. For example, 6-methoxy derivatives exhibit higher selectivity in kinase assays compared to chloro-substituted analogs .

What methodologies are effective for identifying biological targets of 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine?

Target identification involves:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Crystallographic screening : Co-crystallize the compound with potential targets (e.g., kinases or bromodomains) to resolve binding modes, as demonstrated for BAZ2A bromodomain inhibitors .
  • Computational docking : Use programs like AutoDock to predict interactions with receptors (e.g., EGFR or cholinesterases), validated by mutagenesis studies .

How can solubility challenges be addressed during formulation for in vivo studies?

Solubility optimization strategies include:

  • Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, later cleaved in vivo .
  • Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes, as seen in Macitentan formulations, to maintain compound stability .
  • Nanoemulsions : Encapsulate the compound in lipid-based carriers to improve bioavailability .

How should contradictory biological data (e.g., varying IC₅₀ values) be interpreted for this compound?

Contradictions often arise from assay conditions or cellular contexts. Mitigation steps:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for variables like serum content .
  • Validate via orthogonal methods : Confirm enzyme inhibition (e.g., IC₅₀) with cellular proliferation assays or animal models .
  • Analyze stereochemistry : Chiral impurities (e.g., in pyrrolopyrimidines) can drastically alter activity; use chiral HPLC to ensure enantiopurity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.